N-(3-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-(3-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline core linked via an oxy-acetamide bridge to a 3-methoxyphenyl group. This compound is part of a broader class of acetamide-quinazoline hybrids, with structural modifications influencing biological activity and physicochemical properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-16-9-4-3-8-15(16)18(20-12)24-11-17(22)21-13-6-5-7-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOMKIXDKJWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound with a unique chemical structure that suggests potential pharmacological applications. This article reviews its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H17N3O3
- Molecular Weight : 323.352 g/mol
- IUPAC Name : N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
- CAS Number : 1031993-13-1
The compound features a quinazoline core linked to an acetamide group, with a methoxy substituent on the phenyl ring. This structural arrangement is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.
Antimicrobial and Anti-inflammatory Effects
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in infectious disease treatment. Additionally, its anti-inflammatory effects have been highlighted in studies focusing on its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The quinazoline moiety is known for its role in inhibiting kinases involved in signaling pathways related to cell growth and apoptosis.
- Enzyme Interaction : The oxyacetamide linkage allows the compound to act as a probe in biochemical assays, studying enzyme interactions critical for cellular functions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Gefitinib | Quinazoline derivative | Anticancer (EGFR inhibitor) |
| Erlotinib | Quinazoline derivative | Anticancer (EGFR inhibitor) |
| N-(4-methylphenyl)-2-(quinazolin-4-yloxy)acetamide | Similar phenyl and quinazoline structure | Anticancer activity |
This compound stands out due to its specific methoxy substituent, which may enhance solubility and bioavailability compared to other quinazoline derivatives.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value significantly lower than that of traditional chemotherapeutics.
- Anti-inflammatory Studies : Another investigation focused on the compound's ability to reduce inflammatory markers in vitro, showing promise for treating chronic inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects: Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce membrane permeability . Halogens (Cl, F) enhance lipophilicity and target binding via hydrophobic interactions .
Linker Modifications :
- Oxy-acetamide vs. Thioacetamide : The oxy linker in the target compound may offer better metabolic stability compared to thioethers, which are prone to oxidation .
Core Heterocycle: Quinazoline derivatives (e.g., 2-methylquinazolin-4-yl) are associated with kinase inhibition, while quinoline analogs (e.g., 4-oxoquinolin-1-yl) show divergent activities, such as antimicrobial effects .
Pharmacological and Physicochemical Data
Physicochemical Properties:
| Property | This compound | N-(3-chlorophenyl) analog | N-(3-ethylphenyl) analog |
|---|---|---|---|
| LogP (calculated) | ~2.5 | ~3.1 | ~3.4 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Polar Surface Area | 75 Ų | 70 Ų | 68 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
